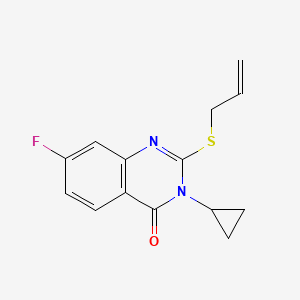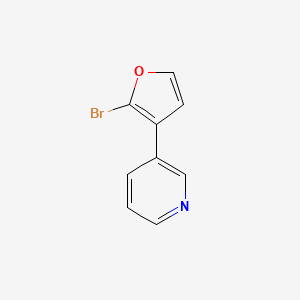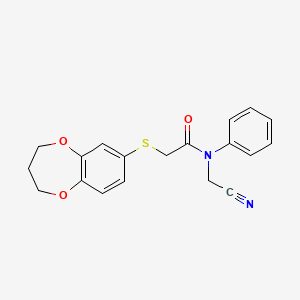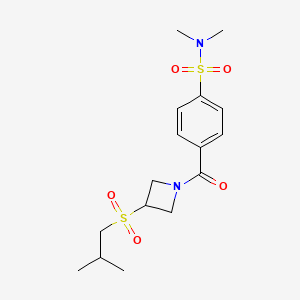
2-(4-fluorophenoxy)-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H20FN5O3 and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Activity Studies
The synthesis of new pyridine linked thiazole derivatives has shown promise in antiproliferative activity against various cancer cell lines. The design of these compounds involves the reaction of precursors with α-halogenated carbonyl compounds, demonstrating significant anticancer activity against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. These findings indicate the potential of such compounds in cancer treatment, with docking studies providing insights into their binding sites (Alaa M. Alqahtani & A. Bayazeed, 2020).
Pharmacological Evaluation for Cancer Therapy
Design and synthesis efforts have led to the creation of 1,3,4-Oxadiazole derivatives, investigated as Collapsin response mediator protein 1 (CRMP 1) inhibitors for treating small lung cancer. These compounds were characterized by various spectroscopic methods and showed significant inhibition of cell growth against human lung cancer cell lines, suggesting their utility in developing new cancer therapies (Ishan I. Panchal, R. Rajput, & Ashish D. Patel, 2020).
Novel Synthons for Organic Synthesis
The use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a versatile synthon for protecting monosubstituted acetamidines in organic synthesis has been demonstrated. This compound is shown to be superior in various synthetic reactions, such as alkylation and Michael addition, highlighting its utility in the synthesis of complex organic molecules (A. Moormann et al., 2004).
Dual Inhibitors for PI3K/mTOR
Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have led to the identification of compounds with improved metabolic stability. By exploring various 6,5-heterocycles, researchers aimed to reduce metabolic deacetylation, achieving similar in vitro potency and in vivo efficacy to initial compounds while minimizing deacetylated metabolites. This research contributes to the development of cancer treatments targeting the PI3K/mTOR pathway (Markian M Stec et al., 2011).
Ligand-Protein Interactions and Photovoltaic Efficiency
Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs have been conducted to assess their ligand-protein interactions and photovoltaic efficiency. These compounds show potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and free energy of electron injection. Molecular docking studies further indicate their binding affinity with Cyclooxygenase 1 (COX1), suggesting applications in drug development (Y. Mary et al., 2020).
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3/c1-13-23-20(29-25-13)17-3-2-9-22-19(17)26-10-8-15(11-26)24-18(27)12-28-16-6-4-14(21)5-7-16/h2-7,9,15H,8,10-12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEMWXMFGWJSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2982665.png)
![N-(1-cyano-1,3-dimethylbutyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2982666.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2982669.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)
![2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2982676.png)
![1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2982677.png)




![5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B2982683.png)

